N-(3-methoxyphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a methoxyphenyl group, and a trifluoromethylphenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-methoxyphenylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-(3-trifluoromethylphenyl)piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring and the piperazine moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazine and piperazine compounds .
Scientific Research Applications
N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Unique due to its specific substitution pattern and combination of functional groups.
N2-(4-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a different substitution pattern on the phenyl ring.
N2-(3-METHOXYPHENYL)-6-({4-[4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar structure but with a different substitution pattern on the piperazine ring.
Uniqueness
The uniqueness of N2-(3-METHOXYPHENYL)-6-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24F3N7O |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
2-N-(3-methoxyphenyl)-6-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24F3N7O/c1-33-18-7-3-5-16(13-18)27-21-29-19(28-20(26)30-21)14-31-8-10-32(11-9-31)17-6-2-4-15(12-17)22(23,24)25/h2-7,12-13H,8-11,14H2,1H3,(H3,26,27,28,29,30) |
InChI Key |
VARSNXUMYPWHKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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